molecular formula C11H15F2NO B13574520 3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine

3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine

Cat. No.: B13574520
M. Wt: 215.24 g/mol
InChI Key: KOMVPOWUXONIJQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine is an organic compound characterized by the presence of a furan ring, a cyclopropyl group, and a difluoropropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Incorporation of the difluoropropylamine moiety: This can be done through a nucleophilic substitution reaction using difluoropropylamine and an appropriate leaving group on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The difluoropropylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The difluoropropylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring and cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine is unique due to its combination of a furan ring, cyclopropyl group, and difluoropropylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

3,3-difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine

InChI

InChI=1S/C11H15F2NO/c1-7-6-8(7)9-2-3-10(15-9)11(12,13)4-5-14/h2-3,7-8H,4-6,14H2,1H3

InChI Key

KOMVPOWUXONIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C(CCN)(F)F

Origin of Product

United States

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